9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound with a complex structure that includes a purine core substituted with a 2-fluorophenyl group, a hexyl chain, and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 14 .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit key enzymes in the sterol biosynthesis pathway . This inhibition can lead to significant changes in the cell, affecting its growth and proliferation.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other purine derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules involved in purine metabolism . The nature of these interactions could be influenced by the presence of the fluorophenyl and hexyl groups in the molecule .
Cellular Effects
Given its structural features, it may influence cell function by interacting with cellular signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide are not well-characterized .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the purine core, which can be functionalized through a series of reactions including halogenation, alkylation, and amide formation. The hexyl chain can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the purine core and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine atom in the phenyl group.
Thiophene Derivatives: Compounds containing a thiophene ring, which have diverse biological activities and are used in various industrial applications.
Uniqueness
9-(2-fluorophenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the purine core, fluorophenyl group, and hexyl chain provides a distinct set of chemical and biological properties that differentiate it from other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
9-(2-fluorophenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-2-3-4-5-10-13-21-14(16(20)25)15-17(22-13)24(18(26)23-15)12-9-7-6-8-11(12)19/h6-9H,2-5,10H2,1H3,(H2,20,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSSESGORCWRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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